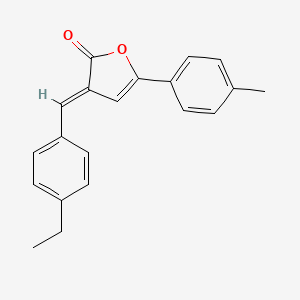
Chitinase-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitinase-IN-6 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a major component of the exoskeletons of arthropods and the cell walls of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chitinase-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance the inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chitinase-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent compounds.
Scientific Research Applications
Chitinase-IN-6 has a wide range of scientific research applications, including:
Agriculture: Used as a biopesticide to protect crops from fungal pathogens and insect pests.
Medicine: Investigated for its potential to treat diseases caused by chitin-containing pathogens, such as fungal infections.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Mechanism of Action
Chitinase-IN-6 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their activity. This prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase enzymes, which are essential for their enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Chitinase-IN-1: Another potent chitinase inhibitor with a different core structure.
Chitinase-IN-2: Known for its high selectivity towards specific chitinase isoforms.
Chitinase-IN-3: Exhibits strong inhibitory activity but with different pharmacokinetic properties.
Uniqueness
Chitinase-IN-6 is unique due to its high potency and broad-spectrum activity against various chitinase enzymes. Its chemical structure allows for strong binding to the active site, making it a valuable tool in both research and practical applications.
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3E)-3-[(4-ethylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C20H18O2/c1-3-15-6-8-16(9-7-15)12-18-13-19(22-20(18)21)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3/b18-12+ |
InChI Key |
ZEXPRWIQPZYRHZ-LDADJPATSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


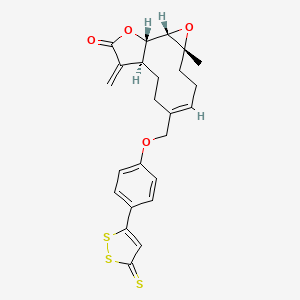
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
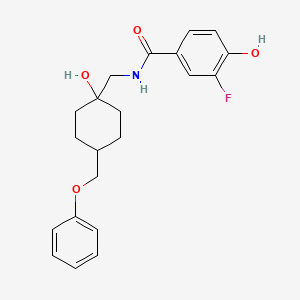
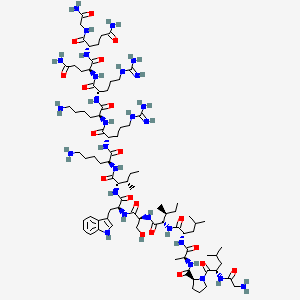
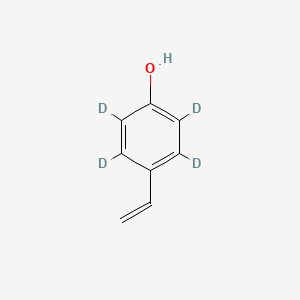
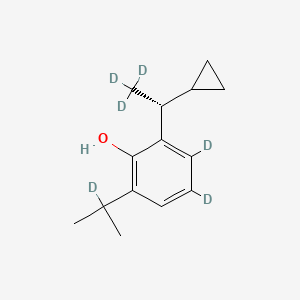
![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
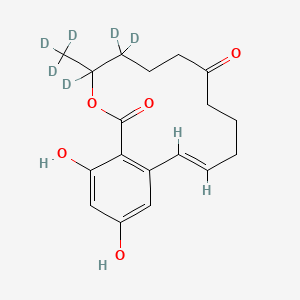
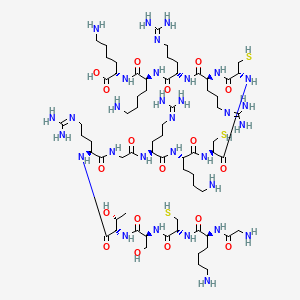
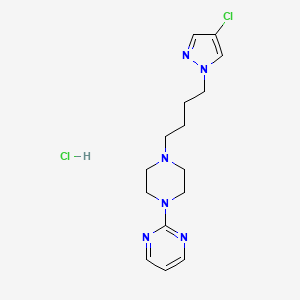
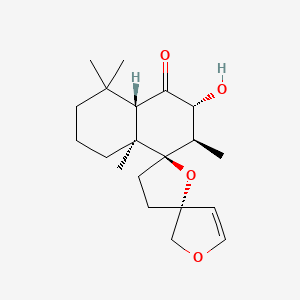
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
